Tris(2-carboxyethyl)phosphine hydrochloride

Descripción general

Descripción

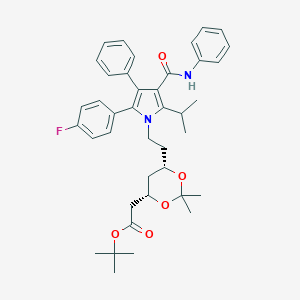

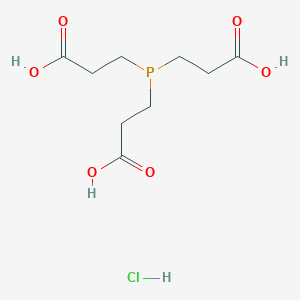

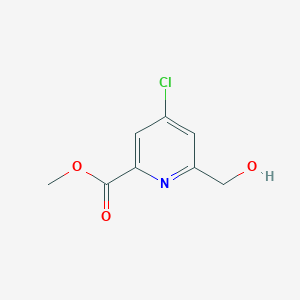

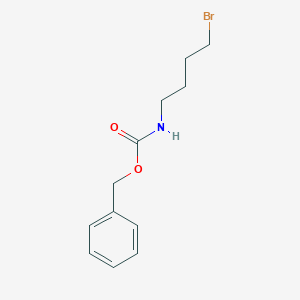

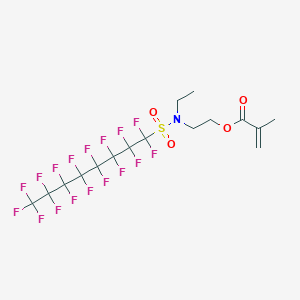

TCEP.HCl is a non-volatile solid and a strong reducing agent . It belongs to the class of trialkylphosphines . It is often prepared and used as a hydrochloride salt with a molecular weight of 286.65 gram/mol . It is soluble in water and available as a stabilized solution at neutral pH .

Synthesis Analysis

TCEP.HCl can be synthesized by the acid hydrolysis of tris(2-cyanoethyl)phosphine in refluxing aqueous HCl .Molecular Structure Analysis

The empirical formula of TCEP.HCl is C9H15O6P · HCl . It has electron-rich phosphorus and oxygen atoms which can combine with various metals, including Rh, Ir, and Pd .Chemical Reactions Analysis

TCEP.HCl is a strong reducing agent that is stable in an aqueous solution. It readily and stoichiometrically reduces disulfides with high specificity . It is also effective in cleaving disulfide bonds in aqueous solution . It can reduce sulfoxides, sulfonyl chlorides, N-oxides, and azides .Physical And Chemical Properties Analysis

TCEP.HCl is a white powder . It is soluble in water and is odorless, unlike other trialkylphosphines . It is also less toxic than 2-mercaptoethanol .Aplicaciones Científicas De Investigación

Biochemistry and Molecular Biology

TCEP is often used as a reducing agent to break disulfide bonds within and between proteins as a preparatory step for gel electrophoresis . It is more powerful, irreversible, hydrophilic, and resistant to oxidation in air compared to other common agents . It does not reduce metals used in immobilized metal affinity chromatography . TCEP is particularly useful when labeling cysteine residues with maleimides .

Mass Spectrometry

TCEP can be used in mass spectrometry, a technique used to measure the mass-to-charge ratio of ions . It helps in the preparation of samples by reducing disulfide bonds, which can interfere with the analysis .

Labeling with Cysteine Specific Tags

TCEP is used in the labeling of cysteine residues with cysteine-specific tags . It prevents the formation of disulfide bonds and does not react as readily with the maleimide, a common tag .

Modification of Cysteine Containing Compounds

TCEP is used in the modification of cysteine-containing compounds . It helps in the reduction of disulfide bonds, enabling the modification of the cysteine residues .

RNA Isolation

TCEP is used in the tissue homogenization process for RNA isolation . It helps in the preservation of RNA by preventing the formation of disulfide bonds .

Reduction of Sulfoxides, Sulfonyl Chlorides, N-Oxides, and Azides

TCEP can be used as a reducing agent for the reduction of sulfoxides, sulfonyl chlorides, N-oxides, and azides . This is particularly useful in synthetic chemistry where these functional groups need to be reduced .

Azide-Alkyne Cycloaddition Reaction

TCEP can also be used in azide-alkyne cycloaddition reaction in the presence of a copper catalyst . This reaction is commonly known as the “click reaction” and is widely used in bioconjugation, material science, and drug discovery .

RNA Cleavage

TCEP has been used in in vitro cleavage assay of in vitro transcribed RNA . It helps in reducing sulfhydryl groups to obtain total thiol fraction .

Protein Sample Reduction

TCEP is used to reduce protein samples . This is particularly useful in proteomics where proteins need to be denatured for analysis .

Safety And Hazards

Propiedades

IUPAC Name |

3-[bis(2-carboxyethyl)phosphanyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVAJRFEEOIAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370367 | |

| Record name | Tris(2-carboxyethyl)phosphine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(2-carboxyethyl)phosphine hydrochloride | |

CAS RN |

51805-45-9 | |

| Record name | Tris(2-carboxyethyl)phosphine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051805459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-carboxyethyl)phosphine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-carboxyethyl)phosphine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-CARBOXYETHYL)PHOSPHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49AAM893K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)

![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)